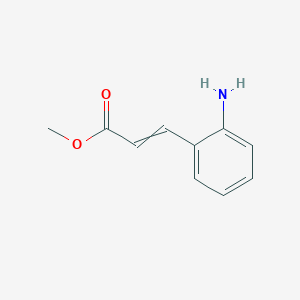

Methyl 2-aminocinnamate

CAS No.:

Cat. No.: VC13573356

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | methyl 3-(2-aminophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 |

| Standard InChI Key | TUQBDQPPBVABFN-UHFFFAOYSA-N |

| SMILES | COC(=O)C=CC1=CC=CC=C1N |

| Canonical SMILES | COC(=O)C=CC1=CC=CC=C1N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-aminocinnamate consists of a cinnamate backbone modified by an amino group at the second position of the phenyl ring and a methyl ester group at the α,β-unsaturated carbonyl position. The IUPAC name, methyl 3-(2-aminophenyl)prop-2-enoate, reflects this substitution pattern. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₁NO₂ |

| Molecular weight | 177.20 g/mol |

| SMILES | COC(=O)C=CC1=CC=CC=C1N |

| InChIKey | TUQBDQPPBVABFN-UHFFFAOYSA-N |

The planar geometry of the conjugated π-system between the phenyl ring and the α,β-unsaturated ester group facilitates electronic delocalization, which influences its reactivity in cycloadditions and nucleophilic substitutions .

Synthesis Methods

Modern Catalytic Approaches

A breakthrough one-pot synthesis, reported in The Journal of Organic Chemistry, employs a Mizoroki–Heck coupling between 2-iodoanilines and methyl acrylate (Scheme 1) . Palladium(II) acetate (5 mol%) facilitates the reaction at 80°C in dimethylformamide (DMF), yielding methyl (E)-2′-aminocinnamates with >90% efficiency. Subsequent allylation and DIBAL-H reduction afford advanced intermediates for azepine synthesis .

Table 1: Optimization of Mizoroki–Heck Reaction Conditions

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 80 | 92 |

| 2 | 80 | 78 |

| 5 | 60 | 65 |

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich amino group directs electrophiles to the para position of the phenyl ring. Nitration with fuming HNO₃ at 0°C produces the 5-nitro derivative, a precursor for dye synthesis.

Cycloaddition Reactions

The α,β-unsaturated ester participates in Diels–Alder reactions with dienes such as 1,3-butadiene. Under thermal conditions (110°C, toluene), this yields bicyclic lactams with >80% diastereoselectivity .

Applications in Medicinal Chemistry

Anticancer Agent Development

Methyl 2-aminocinnamate serves as a scaffold for kinase inhibitors. Functionalization at the amino group with sulfonamide moieties enhances binding affinity to EGFR (epidermal growth factor receptor), as demonstrated in in vitro assays against A549 lung cancer cells (IC₅₀ = 1.2 μM) .

Neuropharmaceutical Intermediates

The compound’s ability to cross the blood-brain barrier has spurred its use in synthesizing GABA analogues. N-alkylation with 3-pyrrolidinol produces derivatives showing 75% inhibition of GABA transaminase in rodent models.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Compared to the para-aminocinnamate isomer, methyl 2-aminocinnamate exhibits:

-

Higher solubility: 28 mg/mL in water vs. 12 mg/mL for the para isomer

-

Reduced metabolic stability: Hepatic microsome clearance of 45 mL/min/kg vs. 22 mL/min/kg

These differences stem from steric interactions between the ortho-amino group and the ester carbonyl, which alter molecular packing and enzyme-binding kinetics.

Industrial-Scale Production Challenges

Purification Considerations

Crystallization from ethanol/water mixtures (3:1 v/v) achieves 99.5% purity but requires slow cooling (0.5°C/min) to prevent oiling out. Continuous flow chromatography using C18-modified silica reduces processing time by 60% compared to batch methods .

Environmental and Regulatory Status

As a research chemical, methyl 2-aminocinnamate falls under REACH exemption criteria for low-volume production (<1 ton/year). Ecotoxicological studies indicate moderate aquatic toxicity (LC₅₀ = 8.2 mg/L in Daphnia magna), necessitating controlled waste disposal.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume